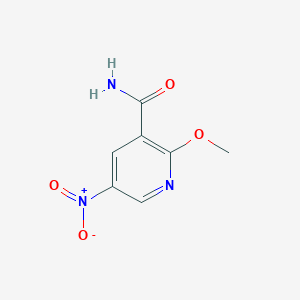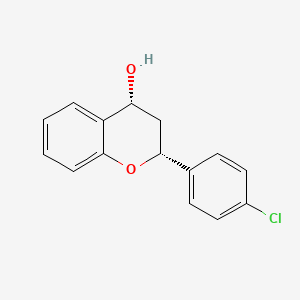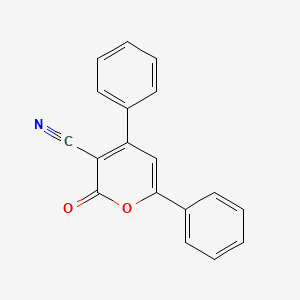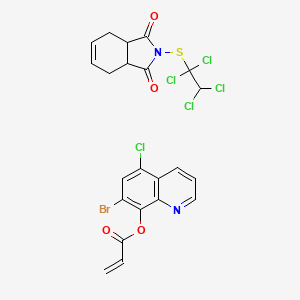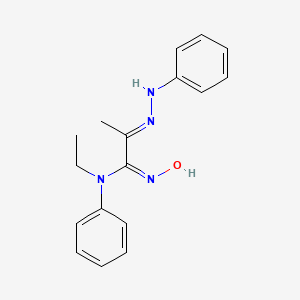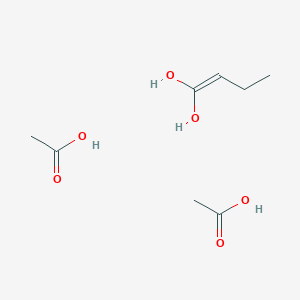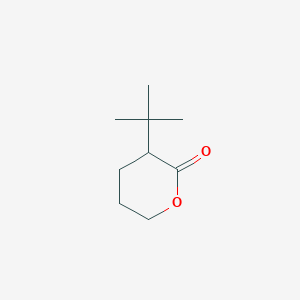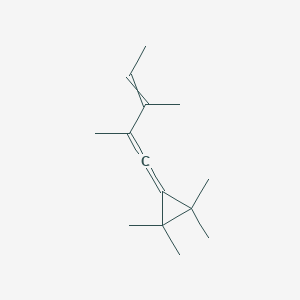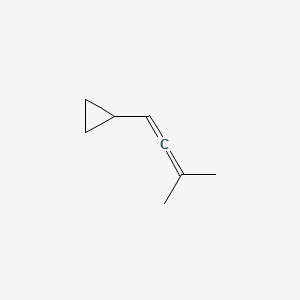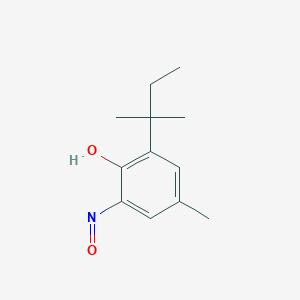
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three phenyl groups and a phenylmethyl group attached to the imidazole ring, making it a highly substituted derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups into the phenyl rings.
Aplicaciones Científicas De Investigación
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative with fewer substituents.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another substituted imidazole with two phenyl groups.
Uniqueness
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is unique due to its high degree of substitution, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
61050-99-5 |
|---|---|
Fórmula molecular |
C28H22N2O |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-benzyl-3,4,5-triphenylimidazol-2-one |
InChI |
InChI=1S/C28H22N2O/c31-28-29(21-22-13-5-1-6-14-22)26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)30(28)25-19-11-4-12-20-25/h1-20H,21H2 |
Clave InChI |
CDTFLCQKHDYBRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)

